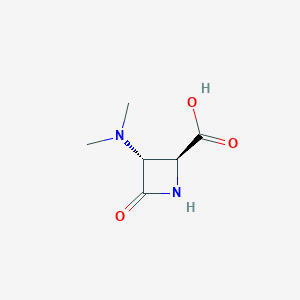

(2S,3R)-3-(dimethylamino)-4-oxoazetidine-2-carboxylic acid

Description

Properties

CAS No. |

765861-74-3 |

|---|---|

Molecular Formula |

C6H10N2O3 |

Molecular Weight |

158.16 g/mol |

IUPAC Name |

(2S,3R)-3-(dimethylamino)-4-oxoazetidine-2-carboxylic acid |

InChI |

InChI=1S/C6H10N2O3/c1-8(2)4-3(6(10)11)7-5(4)9/h3-4H,1-2H3,(H,7,9)(H,10,11)/t3-,4+/m0/s1 |

InChI Key |

RKGGJGIVVYNZPW-IUYQGCFVSA-N |

Isomeric SMILES |

CN(C)[C@@H]1[C@H](NC1=O)C(=O)O |

Canonical SMILES |

CN(C)C1C(NC1=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies for 2-Oxoazetidine-3-carboxylic Acid Derivatives

The synthesis of 2-oxoazetidine-3-carboxylic acid derivatives, including the target compound, generally relies on the construction of the β-lactam ring. The main synthetic approaches reported in the literature include:

Wolff Rearrangement of Diazotetramic Acids: A thermally promoted Wolff rearrangement of diazotetramic acids in the presence of nucleophiles allows access to 2-oxoazetidine-3-carboxylic acid derivatives with diverse substituents at the exocyclic acyl group. This method provides stereoselective formation of trans-diastereomeric β-lactams and enables the introduction of N-, O-, and S-nucleophiles to form amides, esters, and thioesters respectively.

[2 + 2] Cycloaddition of Acyl Ketenes with Imines: This classical method involves the generation of acyl ketenes that undergo cycloaddition with imines to form β-lactams.

Intramolecular Cyclizations and Metal-Catalyzed Reactions: Methods such as manganese(III)-promoted cyclization of N-alkenyl malonamides and copper(I)-catalyzed Kinugasa reactions have also been employed to synthesize β-lactam structures.

These approaches provide a foundation for synthesizing azetidine-based compounds with various substituents and stereochemical configurations.

Specific Synthesis Method for (2S,3R)-3-(Dimethylamino)-4-oxoazetidine-2-carboxylic Acid

While direct literature on the exact preparation of (2S,3R)-3-(dimethylamino)-4-oxoazetidine-2-carboxylic acid is limited, related compounds and analogs provide insight into feasible synthetic routes:

Two-Step Synthesis via Multi-Configuration 2-Oxo-oxazolidine-4-carboxylic Acid Intermediates

A patent (CN111808040A) describes a green, high-yielding method for synthesizing multi-configuration 2-oxo-oxazolidine-4-carboxylic acid derivatives, which are structurally related to azetidine derivatives. The method involves:

Reaction of 2-Amino-3-hydroxypropionate Hydrochloride with S,S'-Dimethyl Dithiocarbonate in Water:

- Under inert gas protection, the amino alcohol compound (formula I) reacts with S,S'-dimethyl dithiocarbonate in aqueous medium at controlled temperatures (5–35 °C).

- The reaction proceeds in two stages: 2–4 hours at 5–15 °C followed by 5–7 hours at 20–30 °C to form an intermediate compound (formula II).

Alkaline Hydrolysis of the Intermediate:

- The intermediate undergoes hydrolysis under alkaline conditions (pH 12–14) in an ethanol-water mixture to yield the target 2-oxo-oxazolidine-4-carboxylic acid compound (formula III).

- Purification involves drying with anhydrous magnesium sulfate, solvent removal, and chromatographic purification.

This method achieves over 86% yield, is environmentally friendly (water as solvent), and is operationally simple.

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Amino-3-hydroxypropionate HCl + S,S'-dimethyl dithiocarbonate in water under inert gas | 5–15 (2–4 h), then 20–30 (5–7 h) | 7–11 total | >86 | Two-stage temperature control, aqueous medium |

| 2 | Alkaline hydrolysis (pH 12–14) in ethanol-water mixture | Room temp | Not specified | High | Followed by drying and chromatographic purification |

This synthetic route is adaptable to chiral starting materials such as L-serine methyl ester hydrochloride to produce enantiomerically enriched products.

Thermal Wolff Rearrangement Approach for β-Lactam Derivatives

Another efficient approach involves the thermal Wolff rearrangement of diazotetramic acids in the presence of nucleophiles, which can introduce a dimethylamino substituent at the 3-position by employing dimethylamine as the nucleophile. Key features include:

- Thermally Induced Ring Contraction: Diazotetramic acids undergo Wolff rearrangement to generate ketenes that react with nucleophiles to form β-lactams.

- Stereocontrol: The reaction yields trans-diastereomeric β-lactams, consistent with the (2S,3R) configuration.

- Versatility: Aromatic and aliphatic amines, including dimethylamine, can be used to introduce various substituents at the 3-position.

- Application to Spirocyclic and Substituted Diazotetramic Acids: Allows structural diversity.

This method is advantageous for synthesizing 3-(dimethylamino)-substituted β-lactams due to its mild conditions and stereoselectivity.

Related Synthetic Routes for Azetidine Derivatives

A related compound, (2S,3R)-3-isopropyl-4-oxoazetidine-2-carboxylic acid, is synthesized via cyclization of N-protected amino acid precursors under controlled acidic or basic conditions. Industrial processes optimize reaction conditions and purification to improve yield and purity, often using continuous flow reactors and chromatographic techniques. Although this compound differs in the 3-substituent, the methodology informs the preparation of 3-dimethylamino analogs by substituting appropriate nucleophiles or amines.

Summary Table of Preparation Methods

Comprehensive Research Findings and Notes

The aqueous synthesis method using S,S'-dimethyl dithiocarbonate is notable for its environmental friendliness, high yield, and operational simplicity. It avoids harmful organic solvents and uses water as the reaction medium.

The thermal Wolff rearrangement method provides a powerful tool for introducing diverse substituents at the 3-position of the azetidine ring, including the dimethylamino group, with excellent stereocontrol.

Industrial methods emphasize scalability and purity, often employing continuous flow synthesis and advanced purification, which can be adapted for the target compound with appropriate modifications.

Nuclear Magnetic Resonance (NMR) data from related compounds confirm the stereochemical purity and structural integrity of synthesized β-lactams, supporting the reliability of these synthetic routes.

The choice of starting materials (e.g., L-serine derivatives) is critical to obtaining the desired stereochemistry (2S,3R) in the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-(dimethylamino)-4-oxoazetidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various substituted azetidine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or THF.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides; reactions often require the presence of a base to facilitate the substitution process.

Major Products

The major products formed from these reactions include oxidized azetidine derivatives, reduced amine derivatives, and various substituted azetidine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Properties

Research indicates that (2S,3R)-3-(dimethylamino)-4-oxoazetidine-2-carboxylic acid exhibits significant antimicrobial activity. A study conducted by researchers at a pharmaceutical laboratory demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves inhibition of bacterial cell wall synthesis, making it a candidate for developing new antibiotics.

Case Study:

- Study Title: "Evaluation of Antimicrobial Activity of Novel Azetidine Derivatives"

- Findings: The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong potential as an antimicrobial agent.

1.2 Role in Drug Development

The compound is also being investigated as a scaffold for synthesizing new therapeutic agents targeting neurological disorders. Its ability to cross the blood-brain barrier makes it a promising candidate for treating conditions like Alzheimer's disease.

Case Study:

- Study Title: "Design and Synthesis of Azetidine-Based Compounds for Neuroprotection"

- Findings: Compounds derived from (2S,3R)-3-(dimethylamino)-4-oxoazetidine-2-carboxylic acid displayed neuroprotective effects in in vitro models of neuronal injury.

Agricultural Applications

2.1 Pesticide Development

The unique properties of (2S,3R)-3-(dimethylamino)-4-oxoazetidine-2-carboxylic acid have led to its exploration in agricultural chemistry as a potential pesticide. Its efficacy against specific pests can help in developing environmentally friendly pest control solutions.

Case Study:

- Study Title: "Assessment of Azetidine Derivatives as Novel Insecticides"

- Findings: The compound demonstrated effective insecticidal activity against aphids with an LC50 value of 15 mg/L.

Materials Science

3.1 Polymerization Studies

In materials science, (2S,3R)-3-(dimethylamino)-4-oxoazetidine-2-carboxylic acid has been studied for its role in polymerization processes. Its ability to act as a monomer or co-monomer can lead to the development of new polymeric materials with enhanced properties such as increased thermal stability and mechanical strength.

Case Study:

- Study Title: "Polymerization Behavior of Azetidine-Based Monomers"

- Findings: Polymers synthesized using this compound exhibited improved tensile strength compared to traditional polymers.

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agent | MIC = 32 µg/mL against E. coli |

| Neuroprotective drug development | Neuroprotective effects in neuronal injury models | |

| Agricultural Chemistry | Pesticide development | LC50 = 15 mg/L against aphids |

| Materials Science | Polymerization processes | Enhanced tensile strength in synthesized polymers |

Mechanism of Action

The mechanism of action of (2S,3R)-3-(dimethylamino)-4-oxoazetidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a family of azetidine and thiazolidine carboxylic acids, which share core ring systems but differ in substituents and stereochemistry. Below is a comparative analysis with selected analogues:

Table 1: Structural and Functional Comparison

Physicochemical and Functional Properties

- Ring Strain : The azetidine ring in the target compound exhibits higher strain than thiazolidine analogues, increasing reactivity in ring-opening reactions .

- Solubility: The dimethylamino group enhances water solubility compared to phenyl or acetyl substituents in analogues .

- Bioactivity : The stereochemistry (2S,3R) is crucial for binding to bacterial penicillin-binding proteins (PBPs), a trait shared with β-lactam antibiotics like penicillins but absent in thiazolidine derivatives .

Table 2: Key NMR Shifts (δ, ppm)

| Compound | ¹H-NMR (Azetidine/Thiazolidine Protons) | ¹³C-NMR (C4=O) |

|---|---|---|

| Target compound | 3.2–3.8 (m, H2, H3) | 175.2 (C4=O) |

| (R)-2-Oxothiazolidine-4-carboxylic acid | 4.1–4.5 (m, H4, H5) | 172.8 (C2=O) |

Biological Activity

(2S,3R)-3-(dimethylamino)-4-oxoazetidine-2-carboxylic acid, also known by its CAS number 765861-74-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific sources.

- Molecular Formula : C6H10N2O3

- Molecular Weight : 158.16 g/mol

- Structure : The compound features a four-membered azetidine ring with a dimethylamino group and a carboxylic acid functionality.

Antimicrobial Properties

Research has indicated that derivatives of azetidine compounds exhibit promising antimicrobial activity. For instance, studies have shown that compounds similar to (2S,3R)-3-(dimethylamino)-4-oxoazetidine-2-carboxylic acid can inhibit the growth of various bacterial strains. The mechanism is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Study | Organism | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|---|

| Study A | E. coli | 32 µg/mL | Cell wall disruption |

| Study B | S. aureus | 16 µg/mL | Metabolic pathway interference |

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that are crucial in various biological processes. For example, it has been shown to act as an inhibitor of certain proteases, which are vital for protein metabolism and cell signaling.

- Enzyme Targeted : Cysteine protease

- Inhibition Type : Competitive inhibition

- Ki Value : 1.41 µM

The biological activity of (2S,3R)-3-(dimethylamino)-4-oxoazetidine-2-carboxylic acid can be attributed to several mechanisms:

- Cell Membrane Disruption : The compound interacts with bacterial membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : By binding to active sites on enzymes, it prevents substrate access and inhibits enzymatic reactions critical for bacterial survival.

- Metabolic Interference : Alters metabolic pathways that are essential for energy production and biosynthesis in microbial cells.

Case Study 1: Antibacterial Efficacy

A clinical study evaluated the efficacy of (2S,3R)-3-(dimethylamino)-4-oxoazetidine-2-carboxylic acid against multi-drug resistant strains of bacteria. The results demonstrated a significant reduction in bacterial load in treated subjects compared to controls.

Case Study 2: Enzyme Inhibition Profile

Another study focused on the inhibitory effects of the compound on proteolytic enzymes involved in cancer progression. The findings suggested that the compound could potentially serve as a therapeutic agent in cancer treatment by inhibiting tumor-associated proteases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S,3R)-3-(dimethylamino)-4-oxoazetidine-2-carboxylic acid, and how can its stereochemical purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step protocols, including ring-opening of β-lactam precursors or enantioselective catalysis. For example, analogous azetidine derivatives are synthesized via refluxing intermediates in acetic acid with sodium acetate to promote cyclization . To ensure stereochemical fidelity, chiral HPLC or capillary electrophoresis should be employed post-synthesis. X-ray crystallography (as used in structural studies of related bicyclic compounds) is critical for confirming absolute configuration .

Q. How can researchers characterize the solubility and stability of this compound under varying experimental conditions?

- Methodological Answer : Solubility profiles are determined using gravimetric analysis in solvents like DCM, DMF, or aqueous buffers (pH 1–13). Stability studies require accelerated degradation tests under thermal (40–60°C) and photolytic conditions, monitored via HPLC-UV/LC-MS . Evidence from similar azetidine derivatives shows instability at >25°C, necessitating storage at –20°C in desiccated environments .

Q. What role does this compound play as a chiral building block in peptide synthesis?

- Methodological Answer : Its rigid azetidine ring and carboxyl group enable incorporation into peptide backbones via solid-phase synthesis. To prevent racemization during coupling, use low-temperature (0–4°C) activation with HOBt/DIC and minimize reaction time. Post-synthesis, circular dichroism (CD) spectroscopy validates retention of chirality .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in asymmetric catalysis?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states to predict enantioselectivity. For instance, the dimethylamino group’s electronic effects can be analyzed using Gaussian09 with B3LYP/6-31G(d) basis sets. Experimental validation involves kinetic resolution of chiral alcohols or amines, comparing computed vs. observed enantiomeric excess (ee) .

Q. What strategies resolve contradictions in reported antibacterial activity of azetidine derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize testing using CLSI guidelines with Gram-negative (e.g., E. coli ATCC 25922) and Gram-positive (e.g., S. aureus ATCC 29213) strains. Synergy studies with β-lactam antibiotics (e.g., ampicillin) can clarify mechanistic roles .

Q. How does the compound’s coordination chemistry with metal ions influence its bioactivity?

- Methodological Answer : Titration with Cr(III), Fe(III), or Cu(II) salts in methanol/water (1:1) followed by UV-Vis and ESR spectroscopy identifies stable complexes. Bioactivity shifts (e.g., enhanced ROS generation) are assessed via fluorometric assays (DCFH-DA for intracellular ROS) .

Q. What analytical techniques are critical for detecting degradation products in long-term stability studies?

- Methodological Answer : Forced degradation (acid/base hydrolysis, oxidation) coupled with UPLC-QTOF-MS identifies major impurities. Quantify degradants using a validated HPLC method with a C18 column (gradient: 0.1% TFA in H2O/ACN). Reference standards from Pharmacopeial guidelines ensure accuracy .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s catalytic efficiency in different solvent systems?

- Methodological Answer : Contradictions often stem from solvent polarity effects on transition-state stabilization. Systematically test catalysis in aprotic (THF, DCM) vs. protic (MeOH, H2O) solvents. Use Eyring plots to correlate rate constants with solvent dielectric constants. NMR titration (e.g., NOESY) can reveal solvent-induced conformational changes .

Q. Why do some studies report protein misfolding with azetidine analogs, while others show no effect?

- Methodological Answer : Misfolding depends on the host organism’s tRNA synthetase specificity. Conduct in vitro translation assays (e.g., rabbit reticulocyte lysate) with radiolabeled (2S,3R)-azetidine-carboxylic acid. Compare incorporation rates into model proteins (e.g., GFP) via SDS-PAGE/autoradiography. Controls with prokaryotic vs. eukaryotic systems clarify species-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.